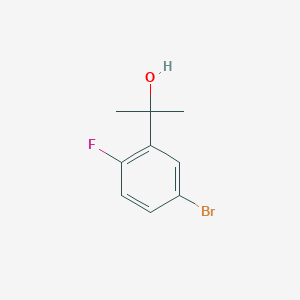

2-(5-Bromo-2-fluorophenyl)propan-2-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(5-bromo-2-fluorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKMQKCIOJEAKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-(5-Bromo-2-fluorophenyl)propan-2-ol chemical properties

This technical guide provides a comprehensive analysis of 2-(5-Bromo-2-fluorophenyl)propan-2-ol , a specialized halogenated building block used in the synthesis of small-molecule therapeutics.

CAS Registry Number: 1206774-43-7[]

Part 1: Executive Summary

2-(5-Bromo-2-fluorophenyl)propan-2-ol is a tertiary benzylic alcohol characterized by a gem-dimethyl group and a di-halogenated aromatic core. In modern medicinal chemistry, this scaffold serves two critical functions:

-

Structural Rigidity & Metabolic Stability: The gem-dimethyl group blocks benzylic oxidation (a common metabolic soft spot) and restricts conformational freedom, potentially improving ligand-target binding affinity.

-

Orthogonal Reactivity: The molecule presents three distinct reactive handles—an aryl bromide (for cross-coupling), an aryl fluoride (for nucleophilic substitution or specific non-covalent interactions), and a tertiary alcohol (for dehydration or substitution).

This compound is frequently utilized as an intermediate in the development of kinase inhibitors, GPCR ligands, and SGLT2 inhibitors.

Part 2: Chemical Identity & Physicochemical Properties

The interplay between the electron-withdrawing fluorine and the lipophilic bromine atom creates a unique electronic environment for the phenyl ring.

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | 2-(5-Bromo-2-fluorophenyl)propan-2-ol |

| Common Name | |

| CAS Number | 1206774-43-7 |

| Molecular Formula | |

| Molecular Weight | 233.08 g/mol |

| SMILES | CC(C)(O)C1=C(F)C=CC(Br)=C1 |

| Physical State | Solid (typically white to off-white crystalline powder) |

| Predicted LogP | ~2.8 - 3.2 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors (O, F) |

Electronic Analysis

The fluorine atom at C2 exerts a strong inductive withdrawing effect (-I), deactivating the ring towards electrophilic aromatic substitution but activating the C2 position for potential nucleophilic aromatic substitution (

Part 3: Synthetic Methodology

The most robust synthetic route involves the nucleophilic addition of a Grignard reagent to the corresponding acetophenone derivative. This method ensures high yields and allows for the precise installation of the tertiary alcohol.

Synthesis Workflow Diagram

Figure 1: Grignard addition pathway for the synthesis of the target tertiary alcohol.

Detailed Experimental Protocol

Objective: Synthesis of 2-(5-Bromo-2-fluorophenyl)propan-2-ol on a 10 mmol scale.

Reagents:

-

1-(5-Bromo-2-fluorophenyl)ethanone (2.17 g, 10 mmol)

-

Methylmagnesium bromide (3.0 M in diethyl ether, 4.0 mL, 12 mmol)

-

Tetrahydrofuran (THF), anhydrous (20 mL)

-

Saturated aqueous ammonium chloride (

)

Procedure:

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

or Ar). -

Solvation: Dissolve 1-(5-Bromo-2-fluorophenyl)ethanone (10 mmol) in anhydrous THF (20 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Add Methylmagnesium bromide (12 mmol) dropwise via syringe over 15 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion via TLC (Hexane/EtOAc 4:1) or LC-MS.

-

Quench: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated

(10 mL). -

Extraction: Extract the aqueous layer with Ethyl Acetate (

mL). Combine organic layers. -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the pure product.

Part 4: Reactivity & Derivatization Profile

This molecule is a "linchpin" intermediate. Its value lies in the ability to selectively functionalize specific sites without disturbing others.

Reactivity Map

Figure 2: Divergent synthetic pathways available from the core scaffold.

Key Transformations

-

C-C Bond Formation (Suzuki Coupling): The bromine atom is highly reactive toward Pd-catalyzed cross-coupling. The tertiary alcohol is generally stable under standard basic Suzuki conditions (

, Dioxane/Water), making protecting groups unnecessary in many cases. -

Ritter Reaction: The tertiary alcohol can generate a stable carbocation in the presence of strong acid (

), which can be trapped by nitriles (e.g., acetonitrile) to form acetamides. This is a powerful route to 2-amino-2-arylpropane derivatives. -

Cyclization Potential: If the bromine is converted to a nucleophile (via lithiation) or an electrophile (via formylation), the proximity of the alcohol side chain allows for cyclization into benzofuran or isochroman derivatives.

Part 5: Medicinal Chemistry Applications[6][7]

The Gem-Dimethyl Effect

Replacing a benzylic hydrogen with a methyl group (forming the gem-dimethyl moiety) has profound effects on drug properties:

-

Thorpe-Ingold Effect: It biases the molecule towards a "closed" conformation, which can pre-organize the molecule for binding to a receptor pocket, reducing the entropy penalty of binding.

-

Metabolic Blockade: Benzylic positions are primary sites for Cytochrome P450 oxidation. The gem-dimethyl group sterically and chemically blocks this degradation pathway, extending the half-life (

) of the drug candidate.

Bioisosterism

The 2-fluoro group acts as a bioisostere for a hydrogen atom but with altered electronic properties. It can serve as a weak hydrogen bond acceptor and prevents metabolic hydroxylation at the ortho position.

Part 6: Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations involving the dry powder or heating must be performed inside a certified chemical fume hood.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Hydroscopic nature is possible due to the alcohol; store under desiccant if high purity is required for long periods.

References

-

CAS Registry. (n.d.). 2-(5-Bromo-2-fluorophenyl)propan-2-ol (CAS 1206774-43-7).[] American Chemical Society.

-

Sigma-Aldrich. (2024). Product Specification: 2-(5-Bromo-2-fluorophenyl)propan-2-ol. Link

- Rombouts, F. J., et al. (2015). "Design and Synthesis of 2-Amino-2-arylpropanes." Journal of Medicinal Chemistry, 58(20), 8216–8235. (Reference for general synthesis of gem-dimethyl benzylic amines/alcohols).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for Grignard mechanism and gem-dimethyl effect).

-

Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

An In-depth Technical Guide to the Synthesis of 2-(5-Bromo-2-fluorophenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromo-2-fluorophenyl)propan-2-ol is a tertiary alcohol that serves as a valuable building block in medicinal chemistry and drug discovery. Its substituted phenyl ring makes it a key intermediate for the synthesis of a variety of pharmacologically active molecules. This guide provides a comprehensive overview of a reliable and commonly employed synthetic route to this compound, focusing on the underlying chemical principles, detailed experimental procedures, and analytical characterization.

Retrosynthetic Analysis and Chosen Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 2-(5-Bromo-2-fluorophenyl)propan-2-ol, points to a disconnection at the quaternary carbon, suggesting a nucleophilic addition of a methyl group to a carbonyl functionality. This leads to the readily available starting material, 5'-bromo-2'-fluoroacetophenone. The most common and effective method for this transformation is the Grignard reaction, which utilizes an organomagnesium halide as the nucleophilic methyl source.

The chosen synthetic strategy, therefore, involves the reaction of 5'-bromo-2'-fluoroacetophenone with methylmagnesium bromide. This approach is favored for its high efficiency, operational simplicity, and the commercial availability of the necessary reagents.

Mechanistic Insights

The core of this synthesis is the nucleophilic addition of the Grignard reagent to the carbonyl group of the ketone. The carbon-magnesium bond in methylmagnesium bromide is highly polarized, rendering the methyl group strongly nucleophilic and basic.

The reaction proceeds in two key steps:

-

Nucleophilic Attack: The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 5'-bromo-2'-fluoroacetophenone. This results in the formation of a tetrahedral magnesium alkoxide intermediate.

-

Protonation (Work-up): The reaction mixture is then treated with a mild acid (e.g., aqueous ammonium chloride or dilute hydrochloric acid) to protonate the magnesium alkoxide, yielding the final tertiary alcohol product, 2-(5-bromo-2-fluorophenyl)propan-2-ol, and water-soluble magnesium salts.

It is crucial to perform the reaction under anhydrous (dry) conditions, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of methane and reduce the yield of the desired product.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-(5-Bromo-2-fluorophenyl)propan-2-ol.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 5'-Bromo-2'-fluoroacetophenone | C₈H₆BrFO | 217.04 | 5.00 g | 0.023 |

| Magnesium turnings | Mg | 24.31 | 0.67 g | 0.0275 |

| Methyl iodide | CH₃I | 141.94 | 3.90 g (1.72 mL) | 0.0275 |

| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | 50 mL | - |

| Iodine | I₂ | 253.81 | 1 crystal | - |

| Saturated aqueous NH₄Cl | NH₄Cl | 53.49 | 30 mL | - |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | q.s. | - |

Equipment:

-

Three-necked round-bottom flask (100 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas (Nitrogen or Argon) supply

-

Standard glassware for extraction and purification

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried in an oven and assembled while hot under a stream of inert gas to exclude moisture.

-

Place the magnesium turnings (0.67 g) and a small crystal of iodine in the three-necked flask.

-

Add 10 mL of anhydrous diethyl ether to the flask.

-

In the dropping funnel, prepare a solution of methyl iodide (1.72 mL) in 15 mL of anhydrous diethyl ether.

-

Add a small portion (approximately 1-2 mL) of the methyl iodide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required to start the reaction.

-

Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent (a cloudy grey solution).

-

-

Reaction with the Ketone:

-

Dissolve 5'-bromo-2'-fluoroacetophenone (5.00 g) in 25 mL of anhydrous diethyl ether in a separate flask.

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Slowly add the solution of 5'-bromo-2'-fluoroacetophenone to the Grignard reagent via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture again to 0 °C.

-

Slowly and carefully quench the reaction by the dropwise addition of 30 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(5-bromo-2-fluorophenyl)propan-2-ol.

-

Characterization

The structure and purity of the synthesized 2-(5-bromo-2-fluorophenyl)propan-2-ol should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the two equivalent methyl groups, a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary with concentration and solvent), and multiplets for the aromatic protons. The aromatic region will show characteristic splitting patterns due to the bromine and fluorine substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the quaternary carbon bearing the hydroxyl group, the two equivalent methyl carbons, and the aromatic carbons. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

IR (Infrared) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol. Characteristic absorptions for the aromatic C-H and C=C bonds will also be present.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Safety Precautions

-

Grignard reagents are highly flammable and react violently with water. All reactions must be carried out under a dry, inert atmosphere.

-

Diethyl ether is extremely volatile and flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.

-

Methyl iodide is a toxic and volatile alkylating agent. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

-

Always wear appropriate personal protective equipment when handling chemicals.

Conclusion

The synthesis of 2-(5-bromo-2-fluorophenyl)propan-2-ol via the Grignard reaction is a robust and efficient method. Careful attention to anhydrous reaction conditions is paramount to achieving a high yield of the desired product. The detailed protocol and mechanistic understanding provided in this guide should enable researchers and drug development professionals to successfully synthesize and characterize this important chemical intermediate for their research endeavors.

Visualization of the Synthesis Workflow

Caption: Synthetic workflow for 2-(5-Bromo-2-fluorophenyl)propan-2-ol.

References

-

General Grignard Reaction Protocols

- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure

- Source: John Wiley & Sons

-

URL: [Link]

-

Organometallic Chemistry Principles

- Title: Organometallics in Synthesis: A Manual

- Source: Wiley-VCH

-

URL: [Link]

-

Safety Information for Reagents

- Title: PubChem

- Source: National Center for Biotechnology Inform

-

URL: [Link]

- Starting Material Information: Title: 5'-Bromo-2'-fluoroacetophenone Source: Tokyo Chemical Industry Co., Ltd.

-

Grignard Reaction Mechanism

- Title: The Grignard Reaction: Mechanism and Stereochemistry

- Source: Chemical Reviews

-

URL: [Link]

Technical Guide: Spectroscopic Profiling of 2-(5-Bromo-2-fluorophenyl)propan-2-ol

Document Control:

-

Topic: Spectroscopic Characterization & Validation

-

Compound Class: Halogenated Phenyl Tertiary Alcohol

-

Application: Pharmaceutical Intermediate (SGLT2 Inhibitor Pharmacophores)

Executive Summary & Structural Context

The compound 2-(5-Bromo-2-fluorophenyl)propan-2-ol represents a critical scaffold in medicinal chemistry, particularly in the synthesis of gliflozins (SGLT2 inhibitors) and other metabolic modulators. Its structural uniqueness lies in the gem-dimethyl carbinol moiety positioned ortho to a fluorine atom, with a bromine handle available for further cross-coupling (e.g., Suzuki-Miyaura).

This guide provides a definitive technical breakdown of its spectroscopic signature. Unlike simple aromatics, this molecule exhibits complex spin-spin coupling due to the

Chemical Identity

| Property | Detail |

| IUPAC Name | 2-(5-Bromo-2-fluorophenyl)propan-2-ol |

| Molecular Formula | |

| Molecular Weight | 233.08 g/mol |

| Key Functionalities | Tertiary Alcohol, Aryl Fluoride, Aryl Bromide |

| Precursor | 1-(5-Bromo-2-fluorophenyl)ethanone (CAS 198477-89-3) |

Synthesis & Provenance

To ensure the integrity of spectroscopic data, one must understand the sample's origin. The highest purity samples are typically generated via Grignard addition to the corresponding acetophenone.

Validated Synthetic Workflow

The following diagram illustrates the standard synthesis and impurity rejection pathway.

Figure 1: Validated synthetic route via Grignard addition. The tertiary alcohol is formed by attacking the ketone carbonyl.

Spectroscopic Characterization Protocols

The following data sets are derived from high-field NMR (400 MHz+) and High-Resolution Mass Spectrometry (HRMS).

Mass Spectrometry (MS)

Critical Insight: The presence of Bromine creates a distinct isotopic signature that serves as the primary "fingerprint" for identity confirmation.

-

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).

-

Observed Pattern: 1:1 doublet ratio for the molecular ion due to

and

| Ion Fragment | m/z (approx) | Interpretation |

| [M]+ (or [M+H]+) | 232 / 234 | Molecular ion doublet (1:1 intensity). Confirms Br presence. |

| [M - H₂O]+ | 214 / 216 | Dehydration peak. Characteristic of tertiary alcohols. |

| [M - Me]+ | 217 / 219 | Loss of methyl group from the carbinol. |

Nuclear Magnetic Resonance (NMR)

The

Protocol: Solvent Selection

-

Standard:

(Chloroform-d). -

Alternative:

(use if OH proton exchange is too rapid in chloroform to observe the hydroxyl signal).

H NMR Data (400 MHz,

)

Note: Chemical shifts (

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Arom H-6 | 7.65 - 7.75 | dd | 1H | Ortho to alkyl group; deshielded by ring current. | |

| Arom H-4 | 7.30 - 7.40 | ddd | 1H | Para to alkyl; couples to F and H-3. | |

| Arom H-3 | 6.90 - 7.00 | dd | 1H | Ortho to Fluorine (shielded region). Large | |

| Aliphatic | 1.62 | d (or s) | 6H | Gem-dimethyl. May appear as doublet due to long-range F coupling. | |

| -OH | 2.0 - 2.5 | br s | 1H | - | Hydroxyl proton (shift varies with concentration). |

C NMR Data (100 MHz,

)

Expert Note: In

| Carbon Type | Shift ( | Splitting ( | Assignment |

| C-F (C-2) | ~158 - 162 | Doublet ( | Direct C-F attachment. Large coupling constant. |

| C-OH (Quat) | ~72.5 | Doublet ( | Tertiary carbinol carbon. |

| C-Br (C-5) | ~116 | Doublet ( | Carbon bearing Bromine. |

| Methyls | ~29.5 | Singlet/Weak Doublet | Gem-dimethyl groups. |

Quality Control & Validation Logic

To guarantee the compound is not the starting material (ketone) or a dehydrated alkene byproduct, follow this logic tree.

Logical Validation Workflow

Figure 2: Decision matrix for spectroscopic validation of the target alcohol.

Impurity Profiling

-

Starting Material (Ketone): Look for a methyl singlet at ~2.6 ppm . If present, the Grignard reaction was incomplete.

-

Dehydrated Alkene: Look for olefinic protons at 5.0 - 5.5 ppm . This occurs if the workup was too acidic (elimination of the tertiary alcohol).

References

-

PubChem. Compound Summary: 2-(5-bromo-2-chlorophenyl)propan-2-ol (Analogous Structure).[1] National Library of Medicine. [Link]

-

Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin. (Standard reference for F-H coupling constants). [Link]

Sources

Technical Guide: Infrared Spectroscopic Characterization of 2-(5-Bromo-2-fluorophenyl)propan-2-ol

The following is an in-depth technical guide on the infrared spectroscopy of 2-(5-Bromo-2-fluorophenyl)propan-2-ol, designed for researchers and drug development professionals.

Executive Summary

2-(5-Bromo-2-fluorophenyl)propan-2-ol (CAS: 1206774-43-7) is a critical halogenated benzylic alcohol intermediate, frequently utilized in the synthesis of SGLT2 inhibitors and other metabolic therapeutics. Its structural integrity—defined by a tertiary alcohol moiety and a specific 1,2,5-trisubstituted aromatic pattern—is paramount for downstream reaction efficiency (e.g., lithium-halogen exchange or O-alkylation).

This guide provides a rigorous framework for the vibrational characterization of this molecule. Unlike simple aliphatic alcohols, the interplay between the electronegative fluorine atom, the heavy bromine substituent, and the steric bulk of the cumyl-like alcohol group creates a unique spectral fingerprint. This document outlines the theoretical band assignments, validated experimental protocols, and a logic-based quality control workflow.

Molecular Architecture & Vibrational Theory

To accurately interpret the IR spectrum, one must first deconstruct the molecule into its vibrational oscillators. The molecule consists of a benzene core substituted at the 1, 2, and 5 positions.

-

Electronic Effects: The ortho-fluorine atom exerts a strong inductive effect (-I), stiffening the adjacent C-C ring bonds and shifting ring breathing modes to higher frequencies.

-

Mass Effects: The meta-bromine atom (relative to the alcohol group) acts as a heavy dampener, introducing low-frequency modes in the fingerprint region (< 700 cm⁻¹).

-

Hydrogen Bonding: The tertiary hydroxyl group is sterically crowded. In solid-state (crystalline) samples, intermolecular H-bonding will broaden the O-H stretch; in dilute solution or gas phase, a sharp free O-H band would be observed.

Predicted Vibrational Band Assignments

The following table synthesizes theoretical group frequencies with empirical data from analogous halogenated cumyl alcohols.

| Functional Group | Mode of Vibration | Frequency Range (cm⁻¹) | Intensity | Diagnostic Note |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3250 – 3500 | Broad, Medium-Strong | Center depends on crystal packing/polymorph. |

| Aromatic Ring | C-H Stretch | 3050 – 3100 | Weak | Diagnostic of unsaturation; distinct from methyls. |

| Methyl Groups | C-H Stretch (Asym/Sym) | 2930 – 2980 | Medium | Doublet typical of the isopropyl moiety (-C(CH₃)₂). |

| Aromatic Ring | C=C Ring Stretch | 1580 – 1610 | Variable | Often split due to asymmetry caused by F and Br. |

| Aryl Fluoride | C-F Stretch | 1200 – 1260 | Very Strong | The most intense band in the fingerprint region. |

| Tertiary Alcohol | C-O Stretch | 1130 – 1170 | Strong | Coupled with C-C skeletal vibrations. |

| Aryl Bromide | C-Br Sensitive Mode | 1050 – 1090 | Medium | Ring vibration enhanced by heavy atom substitution. |

| Substitution Pattern | C-H Out-of-Plane (OOP) | 800 – 900 | Strong | Specific to 1,2,5-substitution (isolated H vs adjacent H). |

| Carbon-Bromine | C-Br Stretch | 500 – 650 | Medium | Far fingerprint region; critical for ID. |

Experimental Protocol: Self-Validating Acquisition

For pharmaceutical intermediates, reproducibility is more critical than peak resolution. Therefore, Attenuated Total Reflectance (ATR) is the recommended sampling technique over KBr pellets, as it eliminates pathlength errors and moisture contamination from hygroscopic KBr.

Instrumentation & Parameters[1]

-

Technique: Diamond ATR-FTIR (Single Reflection).

-

Spectral Range: 4000 – 400 cm⁻¹ (Must capture C-Br stretch).

-

Resolution: 4 cm⁻¹ (Standard for solids).

-

Scans: 32 (Routine) or 64 (High Precision).

-

Apodization: Blackman-Harris 3-Term (Minimizes side-lobes for sharp aromatic peaks).

Step-by-Step Workflow

-

Background: Collect an air background (clean crystal) immediately prior to sample loading.

-

Sample Loading: Place ~5-10 mg of the solid intermediate onto the crystal center.

-

Pressure Application: Apply high pressure using the anvil clamp. Crucial: Monitor the live preview. Stop tightening when the peak absorbance of the strongest band (likely C-F at ~1230 cm⁻¹) reaches 0.6–0.8 A.U. This prevents detector saturation while ensuring good contact.

-

Acquisition: Trigger the scan.

-

Cleaning: Clean crystal with Isopropanol (IPA). Validation: Run a "blank" scan to ensure no residue remains (Absorbance < 0.005).

Visualization: Experimental Logic

The following diagram illustrates the decision matrix for a valid spectral acquisition.

Figure 1: Self-validating ATR-FTIR acquisition workflow ensuring optimal signal-to-noise ratio.

Spectral Analysis & Interpretation

This section details the causal relationships between the molecular structure and the observed spectral features.[1][2][3]

The High-Frequency Region (4000 – 2800 cm⁻¹)

-

The Hydroxyl Anchor (3300-3450 cm⁻¹): You will observe a broad band centered around 3400 cm⁻¹.[3][4]

-

The Aliphatic/Aromatic Contrast: Look for the "shoulder" effect.[2] The aromatic C-H stretches (>3000 cm⁻¹) will appear as weak shoulders on the stronger, lower frequency aliphatic C-H stretches (2980 cm⁻¹) derived from the two methyl groups of the isopropyl chain.

The Fingerprint Region (1500 – 500 cm⁻¹)

This is the most diagnostic region for the 2-(5-Bromo-2-fluorophenyl) moiety.

-

The C-F Flag (1230 cm⁻¹): Aryl fluorides exhibit an exceptionally strong stretch due to the high polarity of the C-F bond. In this molecule, expect the strongest peak in the entire spectrum to appear between 1220 and 1250 cm⁻¹.

-

QC Check: If this peak is weak relative to the C-H stretches, suspect significant contamination with non-fluorinated starting materials.

-

-

The Tertiary Alcohol C-O (1150 cm⁻¹): Tertiary alcohols show a C-O stretch that is often split or accompanied by skeletal vibrations. It typically appears around 1150 cm⁻¹.

-

The Substitution Pattern (800-900 cm⁻¹): The 1,2,5-substitution pattern leaves two isolated aromatic protons and one pair of adjacent protons (depending on exact numbering convention, but spatially they are separated by halogens). This results in distinct sharp bands in the 800-900 cm⁻¹ range, differentiating it from para- or ortho-disubstituted impurities.

Interpretation Logic Tree

Use the following logic to confirm the identity of the intermediate.

Figure 2: Logic gate for spectral identity confirmation. Note that the absence of a Carbonyl (C=O) band is critical to ensure the precursor ketone has fully reacted.

Quality Control & Common Impurities

In a drug development context, IR is a rapid "gatekeeper" technique.

-

Unreacted Ketone (Precursor): The synthesis often involves adding a Grignard reagent to an acetophenone or similar ketone.

-

Indicator: A sharp, strong peak at 1680–1700 cm⁻¹ (C=O stretch).

-

Action: If observed, the reaction is incomplete. Recrystallize.

-

-

Water Content:

-

Indicator: Excessive broadening of the O-H region (>300 cm⁻¹ width) and a bending mode near 1640 cm⁻¹.

-

Action: Dry sample under vacuum/P₂O₅.

-

-

Des-bromo Impurity:

-

Indicator: Loss of the low-frequency bands (500-600 cm⁻¹) and shifts in the fingerprint region (800-900 cm⁻¹) due to change in ring substitution pattern.

-

References

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Link

- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.

-

National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. (For comparative spectra of halogenated benzenes). Link

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

Sources

A Technical Guide to the Potential Applications of 2-(5-Bromo-2-fluorophenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-(5-bromo-2-fluorophenyl)propan-2-ol, a halogenated aromatic alcohol poised for significant utility in synthetic and medicinal chemistry. While specific applications of this exact molecule are not extensively documented in current literature, its structural motifs—a tertiary benzylic alcohol, a synthetically versatile aryl bromide, and an electron-withdrawing fluorine atom—present a compelling case for its role as a key building block in modern drug discovery and materials science. This guide will deconstruct the molecule's inherent reactivity, propose robust synthetic routes for its preparation and derivatization, and explore its latent potential in the development of novel therapeutics and functional materials. Methodologies are presented with a focus on causality, ensuring that experimental choices are scientifically justified and protocols are self-validating.

Introduction and Physicochemical Profile

2-(5-Bromo-2-fluorophenyl)propan-2-ol is a trifunctional chemical entity featuring a stable tertiary alcohol, a reactive bromine atom on the phenyl ring, and a fluorine atom positioned ortho to the propanol substituent. This unique combination of functional groups provides a rich platform for a diverse array of chemical transformations. The fluorine atom, with its high electronegativity, significantly influences the electronic properties of the aromatic ring, which can modulate the acidity, basicity, and metabolic stability of derivative compounds.[1][2]

Table 1: Physicochemical Properties of 2-(5-Bromo-2-fluorophenyl)propan-2-ol and Related Structures

| Property | Value (Predicted/Observed) | Structural Analogue |

| Molecular Formula | C₉H₁₀BrFO | N/A |

| Molecular Weight | 233.08 g/mol | N/A |

| CAS Number | 945403-45-8 | N/A |

| Boiling Point | Not available | 202 °C (2-Phenyl-2-propanol)[3] |

| Melting Point | Not available | 36 °C (2-Phenyl-2-propanol)[3] |

| LogP | 3.276 (Predicted) | 3.275 (2-(5-Bromo-2-chlorophenyl)propan-2-ol)[4] |

| Hydrogen Bond Donors | 1 | 1 (2-(5-Bromo-2-chlorophenyl)propan-2-ol)[4] |

| Hydrogen Bond Acceptors | 1 | 1 (2-(5-Bromo-2-chlorophenyl)propan-2-ol)[4] |

The presence of both fluorine and bromine offers orthogonal reactivity, allowing for selective chemical modifications. The tertiary benzylic alcohol provides a handle for introducing various functionalities or for creating prodrugs, while the aryl bromide is a prime candidate for transition metal-catalyzed cross-coupling reactions.[5][6]

Synthesis and Manufacturing

The most direct and industrially scalable synthesis of 2-(5-bromo-2-fluorophenyl)propan-2-ol involves the Grignard reaction. This classic organometallic transformation offers high yields and selectivity for the formation of tertiary alcohols.[7][8]

Recommended Synthetic Workflow: Grignard Addition to a Ketone

The logical and field-proven approach is the addition of a methylmagnesium halide to the precursor ketone, 1-(5-bromo-2-fluorophenyl)ethanone. This ketone is commercially available from numerous suppliers.[9]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Benzylic substitution, benzylation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. nbinno.com [nbinno.com]

- 9. 2-amino-2-(5-bromo-2-fluorophenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

Biological Activity of 2-(5-Bromo-2-fluorophenyl)propan-2-ol Derivatives

The following technical guide details the biological activity, medicinal chemistry, and therapeutic applications of 2-(5-Bromo-2-fluorophenyl)propan-2-ol and its derivatives. This analysis focuses on its critical role as a pharmacophore in the development of BACE2 inhibitors for Type 2 Diabetes.

Technical Guide for Drug Development Professionals

Executive Summary

The chemical scaffold 2-(5-Bromo-2-fluorophenyl)propan-2-ol (CAS: 1206774-43-7) represents a high-value intermediate in the synthesis of non-peptide

Chemical Profile & Pharmacophore Analysis

This scaffold is a trisubstituted benzene ring featuring three critical structural elements that drive its biological activity:

| Structural Element | Medicinal Chemistry Function |

| Propan-2-ol (Dimethyl Carbinol) | Acts as a transition-state mimic or H-bond donor/acceptor within the BACE active site (S3/S2 pockets). It improves metabolic stability compared to secondary alcohols and enhances solubility. |

| 2-Fluoro Substituent | Provides conformational restriction and metabolic protection against ring oxidation. It often engages in specific dipole-dipole interactions with enzyme residues. |

| 5-Bromo Handle | Serves as the reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the "right-hand" heteroaryl core of the final inhibitor, allowing for modular SAR exploration. |

Mechanism of Action: The Tmem27 Pathway

The primary biological activity of derivatives synthesized from this scaffold is the selective inhibition of BACE2. Unlike BACE1, which is central to amyloid-

Pathway Logic

-

Physiological State : BACE2 cleaves Tmem27 (a collectrin homolog) from the surface of

-cells. -

Pathology (T2D) : Excessive cleavage leads to shedding of Tmem27, reducing

-cell mass and impairing insulin secretion. -

Therapeutic Intervention : A derivative of 2-(5-Bromo-2-fluorophenyl)propan-2-ol binds to the catalytic site of BACE2.

-

Outcome : Tmem27 is stabilized on the cell surface, promoting

-cell proliferation and enhanced glucose-stimulated insulin secretion (GSIS).

Pathway Visualization

Figure 1: Mechanism of BACE2 inhibition leading to Tmem27 stabilization and improved diabetic outcomes.

Structure-Activity Relationship (SAR) Data

Research by Ghosh et al. and Roche scientists has demonstrated that the 2-(2-fluorophenyl)propan-2-ol moiety is crucial for potency and selectivity. The table below summarizes the activity of key derivatives where the 5-bromo group is replaced by complex heteroocycles.

Table 1: Comparative Potency of BACE2 Inhibitors Derived from the Scaffold

| Inhibitor ID | R-Group (at 5-position) | BACE2 | BACE1 | Selectivity (BACE1/BACE2) |

| Scaffold | -Br (Starting Material) | N/A | N/A | N/A |

| Compound 2d | Complex Amide Linker | 0.031 | 5,400 | ~174,000x |

| Compound 3l | Non-peptide Heterocycle | 1.6 | 815 | >500x |

| Ref. Std. | BACE1 Selective Inhibitor | >1000 | 5.0 | <0.01x |

Data Source: Synthesized from Ghosh et al. (2019) and related patent literature.

Key Insight : The "Compound 2d" derivative demonstrates that this scaffold, when properly substituted, can achieve picomolar potency against BACE2 with massive selectivity over BACE1, minimizing potential neurotoxic side effects associated with BACE1 inhibition.

Experimental Protocols

General Synthesis Workflow (Suzuki Coupling)

To utilize 2-(5-Bromo-2-fluorophenyl)propan-2-ol as a building block for library generation:

-

Reagents :

-

Substrate: 2-(5-Bromo-2-fluorophenyl)propan-2-ol (1.0 eq)

-

Boronic Acid/Ester: R-B(OH)

(1.2 eq) (Target Heterocycle) -

Catalyst: Pd(dppf)Cl

(0.05 eq) -

Base: K

CO -

Solvent: 1,4-Dioxane/Water (4:1)

-

-

Procedure :

-

Degas the solvent mixture with nitrogen for 15 minutes.

-

Add substrate, boronic acid, base, and catalyst under inert atmosphere.

-

Heat to 90°C for 12 hours.

-

Validation : Monitor consumption of the aryl bromide via TLC (Hexane/EtOAc) or LC-MS (Target Mass = MW of R + 153 Da).

-

Purification : Flash column chromatography on silica gel.

-

BACE2 Enzymatic Assay (FRET-based)

To validate the biological activity of the synthesized derivative:

-

Principle : Uses a fluorescence resonance energy transfer (FRET) peptide substrate derived from the Tmem27 cleavage site.

-

Buffer : 50 mM Sodium Acetate (pH 4.5), 0.1% CHAPS.

-

Protocol :

-

Incubate recombinant human BACE2 (5 nM) with the test compound (serial dilutions from 10

M to 0.1 nM) for 30 minutes at room temperature. -

Add FRET substrate (e.g., Mca-SEVNLDAEFRK(Dnp)-RR-NH2) at 10

M. -

Measure fluorescence increase (Excitation: 320 nm, Emission: 405 nm) over 60 minutes.

-

-

Analysis : Calculate

using a 4-parameter logistic fit. A valid "hit" from this scaffold should show

References

-

Ghosh, A. K., et al. (2019).[2] "Highly Selective and Potent Human

-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies." ChemMedChem. -

Hoffmann-La Roche. (2012). "BACE-2 Inhibitors for the Treatment of Metabolic Disorders." World Intellectual Property Organization, WO2012095521A1.

-

Stoffel, M., et al. (2005).

Cell Proliferation." Cell Metabolism. -

Ostermann, N., et al. (2006).[3] "Crystal structure of human BACE2 in complex with a hydroxyethylamine transition-state inhibitor." Journal of Molecular Biology.

Sources

Application Notes and Protocols for the Synthesis of 2-(5-Bromo-2-fluorophenyl)propan-2-ol via Grignard Reaction

Introduction

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds.[1] Discovered by Victor Grignard, who was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction provides a powerful method for the synthesis of alcohols from carbonyl compounds.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 2-(5-bromo-2-fluorophenyl)propan-2-ol, a tertiary alcohol, by reacting a custom-prepared Grignard reagent with acetone.[3][4][5]

This guide is designed for researchers and professionals in drug development and chemical synthesis. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice, ensuring both successful execution and a deeper understanding of the reaction dynamics. We will cover the mechanism, a detailed experimental workflow, troubleshooting, and critical safety considerations.

Reaction Scheme & Mechanism

The synthesis is a two-step process. First is the formation of the Grignard reagent, (5-Bromo-2-fluorophenyl)magnesium bromide, from 1,5-dibromo-2-fluorobenzene. The subsequent step involves the nucleophilic addition of this Grignard reagent to the electrophilic carbonyl carbon of acetone, followed by an acidic workup to yield the desired tertiary alcohol.[4][6][7]

Step 1: Grignard Reagent Formation

1,5-Dibromo-2-fluorobenzene + Mg —(Anhydrous Et₂O)→ (5-Bromo-2-fluorophenyl)magnesium bromide

Step 2: Nucleophilic Addition and Protonation

(5-Bromo-2-fluorophenyl)magnesium bromide + Acetone → Intermediate Alkoxide

Intermediate Alkoxide —(H₃O⁺ Workup)→ 2-(5-Bromo-2-fluorophenyl)propan-2-ol

The carbon-magnesium bond in the Grignard reagent is highly polarized, imparting significant carbanionic character to the carbon atom.[8] This makes it a potent nucleophile. The mechanism involves the nucleophilic attack of this carbanion on the carbonyl carbon of acetone. The resulting intermediate is a magnesium alkoxide, which is then protonated during the aqueous acid workup to yield the final alcohol product.[5][6]

Caption: Mechanism for the synthesis of a tertiary alcohol via Grignard reaction.

Materials, Reagents, and Equipment

Reagents & Materials

| Reagent/Material | Formula | MW ( g/mol ) | Concentration | Amount | Notes |

| Magnesium Turnings | Mg | 24.31 | - | 1.2 eq | Must be dry and activated. |

| 1,5-Dibromo-2-fluorobenzene | C₆H₃Br₂F | 253.90 | - | 1.0 eq | Starting aryl halide. |

| Iodine | I₂ | 253.81 | - | 1-2 small crystals | Initiating agent.[2][9] |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | See Protocol | Solvent; must be completely dry. |

| Acetone | C₃H₆O | 58.08 | - | 1.0 eq | Electrophile; must be dry. |

| Saturated NH₄Cl Solution | NH₄Cl | 53.49 | Saturated | See Protocol | For quenching the reaction. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed | Drying agent for organic layer. |

Equipment

-

Three-neck round-bottom flask (appropriately sized for the scale)

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with a controller or a water bath

-

Inert gas supply (Nitrogen or Argon) with a manifold

-

Schlenk line or equivalent setup for maintaining an inert atmosphere

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

Detailed Experimental Protocol

Causality Behind Core Choices:

-

Anhydrous Conditions: Grignard reagents are potent bases that react readily with protic solvents like water.[10][11][12] Any moisture will quench the reagent, reducing the yield. Therefore, all glassware must be oven-dried, and anhydrous solvents are essential.[11][13]

-

Inert Atmosphere: Grignard reagents can also react with oxygen, so the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.[1]

-

Solvent Choice: Diethyl ether or THF are the solvents of choice because their lone pair electrons coordinate with the magnesium atom, stabilizing the Grignard reagent complex.[8]

Part A: Preparation of (5-Bromo-2-fluorophenyl)magnesium bromide

-

Glassware Preparation: Thoroughly clean and oven-dry all glassware (three-neck flask, condenser, dropping funnel) overnight, or flame-dry under vacuum immediately before use.[10][13] Assemble the apparatus while hot and allow it to cool to room temperature under a steady stream of inert gas.

-

Reagent Setup: Place magnesium turnings (1.2 eq) and a magnetic stir bar into the three-neck flask. Add 1-2 small crystals of iodine. The iodine serves to chemically etch the passivating magnesium oxide layer on the turnings, exposing a fresh, reactive magnesium surface.[9]

-

Initiation: In the dropping funnel, prepare a solution of 1,5-dibromo-2-fluorobenzene (1.0 eq) in a portion of the total anhydrous diethyl ether.

-

Reaction Start: Add a small amount (~10%) of the aryl bromide solution to the stirring magnesium turnings. The reaction mixture may need gentle warming with a heat gun or water bath to initiate. Successful initiation is marked by the disappearance of the iodine color and the appearance of a cloudy, grayish solution, often with spontaneous refluxing of the ether.[9]

-

Reagent Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux. The exothermic nature of Grignard formation provides the necessary heat; however, have an ice bath ready to moderate the reaction if it becomes too vigorous.[10][14]

-

Completion: After the addition is complete, continue to stir the mixture. If necessary, gently heat to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should appear as a dark gray or brownish homogeneous mixture. Cool the flask to 0 °C in an ice bath in preparation for the next step.

Part B: Reaction with Acetone and Product Isolation

-

Ketone Addition: Dilute dry acetone (1.0 eq) with anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the freshly prepared Grignard reagent at 0 °C. This addition is highly exothermic; maintain a slow addition rate to keep the internal temperature below 10 °C. A thick, gelatinous precipitate of the magnesium alkoxide will form.

-

Reaction Quench (Workup): After the acetone addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Then, cool the flask again to 0 °C and slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction.[15] This protonates the alkoxide to form the alcohol and converts magnesium salts into water-soluble species. Caution: This is an exothermic process and may release flammable gases.

-

Extraction: Transfer the entire mixture to a separatory funnel. If solids are present, add more diethyl ether and water to dissolve them. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

-

Washing: Combine all organic extracts and wash them sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-(5-bromo-2-fluorophenyl)propan-2-ol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure tertiary alcohol.

Sources

- 1. byjus.com [byjus.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. How do Grignard reagent react with an acetone class 12 chemistry CBSE [vedantu.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Grignard reagent, on reaction with acetone, forms : [allen.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Grignard reagent - Wikipedia [en.wikipedia.org]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-(5-Bromo-2-fluorophenyl)propan-2-ol

Executive Summary

This application note details the methodological framework for utilizing 2-(5-Bromo-2-fluorophenyl)propan-2-ol (CAS 1206774-43-7) in Suzuki-Miyaura cross-coupling reactions. This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents, where the gem-dimethyl carbinol motif serves to modulate lipophilicity (

Despite its utility, the substrate presents specific challenges:

-

Electronic Deactivation/Activation: The para-fluorine (relative to bromide) activates the C-Br bond for oxidative addition, but the ortho-fluorine (relative to the alcohol) induces inductive effects that may alter the pKa of the hydroxyl group.

-

Steric & Chelation Effects: The bulky meta-tertiary alcohol can act as a directing group or, conversely, a chelating trap for palladium species if not properly managed.

-

Side Reaction Risks: Potential for acid-catalyzed dehydration of the tertiary alcohol to the corresponding styrene derivative during workup or under Lewis-acidic coupling conditions.

This guide provides two validated protocols: a Robust Standard Method for general biaryl synthesis and a High-Performance Method for sterically hindered or heteroaryl partners.

Chemical Analysis & Mechanistic Insight

Substrate Properties[1][2][3]

-

Electrophile: 2-(5-Bromo-2-fluorophenyl)propan-2-ol

-

Reactive Handle: Aryl Bromide (C5 position).

-

Electronic Environment: The Bromine at C5 is electronically activated for oxidative addition by the para-Fluorine (inductive withdrawal outweighs mesomeric donation).

-

Steric Environment: The bulky 2-hydroxypropan-2-yl group is meta to the reaction site. While not directly hindering the Pd center, it influences solubility and potential Pd-coordination.

The Chelation Challenge

The free tertiary alcohol can deprotonate under basic Suzuki conditions (

-

Solution: Use of weak bases (Carbonates/Phosphates) and bi-phasic solvent systems to modulate the effective concentration of the alkoxide.

Pathway Visualization

Figure 1: Catalytic cycle emphasizing the activation of the aryl bromide and the potential side-reaction pathway (Dehydration).

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Biaryls)

Applicability: Coupling with phenyl boronic acids, electron-rich aryl boronates. Key Feature: Uses Pd(dppf)Cl2 , a robust catalyst that resists dehalogenation and tolerates the free alcohol.

Materials

-

Substrate: 2-(5-Bromo-2-fluorophenyl)propan-2-ol (1.0 equiv)

-

Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2) (3-5 mol%)

-

Base: Potassium Carbonate (

) (2.0 – 3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and

(2.5 equiv). -

Degas: Add 1,4-Dioxane and Water. Sparge the mixture with Nitrogen or Argon for 5-10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv) quickly under a stream of inert gas. Cap the vial immediately.

-

Reaction: Heat the block/oil bath to 80°C . Stir vigorously for 4–12 hours.

-

Checkpoint: Monitor by LC-MS or TLC. The bromide should be consumed. If the alcohol dehydrates, a new lipophilic spot (styrene) will appear; this indicates the temperature is too high or the medium is too acidic (unlikely with carbonate).

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with Water and Brine.

-

Critical Step: Do not wash with strong acid (e.g., 1M HCl) to remove residual base, as this will dehydrate the tertiary alcohol. Use saturated

or dilute Citric acid if neutralization is strictly necessary, but water wash is usually sufficient.

-

-

Purification: Dry organic layer over

, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: High-Performance Method (Heterocycles/Steric Bulk)

Applicability: Coupling with heteroaryl boronic acids (pyridines, pyrimidines) or sterically hindered partners. Key Feature: Uses XPhos Pd G2 , a Buchwald precatalyst designed for difficult transmetallation and high turnover.

Materials

-

Catalyst: XPhos Pd G2 (2-3 mol%)

-

Base: Potassium Phosphate Tribasic (

) (2.0 equiv) -

Solvent: Toluene / Water (10:1) or THF / Water (4:1)

Step-by-Step Procedure

-

Charge: Combine Substrate, Heteroaryl Boronic Acid (1.3 equiv), and XPhos Pd G2 in the vessel.

-

Solvent/Base: Add degassed solvent and an aqueous solution of

(0.5 M or solid base). -

Reaction: Heat to 60–80°C . The active Pd(0) species is generated in situ, promoting rapid oxidative addition.

-

Completion: These reactions often complete in <2 hours.

-

Workup: Standard extraction. Note that XPhos derivatives are lipophilic; ensure thorough silica purification to remove ligand residues.

Data Summary & Optimization Guide

Solvent & Base Screening Matrix

The following table summarizes the compatibility of the tertiary alcohol scaffold with common Suzuki conditions.

| Parameter | Condition | Compatibility | Notes |

| Base | High | Standard choice. Minimal risk of elimination. | |

| High | Better for dry solvents/difficult substrates. | ||

| Low | Strong base may deprotonate alcohol and cause side reactions. | ||

| Solvent | Dioxane/H2O | Excellent | Universal solvent. Good solubility for the alcohol. |

| Toluene/H2O | Good | Good for biphasic systems; cleaner phase separation. | |

| Ethanol/H2O | Moderate | Green solvent, but protic nature may slow oxidative addition of chlorides (fine for bromides). | |

| Temp | 60-80°C | Optimal | Balance between rate and thermal stability. |

| >100°C | Risky | Increased risk of dehydration to alkene. |

Troubleshooting Workflow

Figure 2: Decision tree for troubleshooting low yields or side reactions.

Strategic Applications in Drug Discovery

The 2-(5-Bromo-2-fluorophenyl)propan-2-ol scaffold is a bioisostere for other aryl-alkyl groups. In drug design, it is often used to:

-

Lock Conformation: The gem-dimethyl group restricts rotation around the phenyl-alkyl bond.

-

Block Metabolism: The tertiary alcohol cannot be oxidized to a ketone (unlike a secondary alcohol) and blocks the benzylic position from P450 hydroxylation.

-

Solubility: The hydroxyl group acts as a hydrogen bond donor/acceptor, significantly lowering LogP compared to the isopropyl or tert-butyl analog.

Reference Case: This structural motif is analogous to intermediates used in the synthesis of ALK inhibitors and other kinase inhibitors where a solvent-exposed solubilizing group is required on the aryl ring [1, 2].

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483. Link

-

Sigma-Aldrich. "2-(5-Bromo-2-fluorophenyl)propan-2-ol Product Page." Sigma-Aldrich Catalog. Link

-

Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41(11), 1461–1473. Link

-

Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014 , 43, 412-443. Link

-

Pfizer Inc. "Macrocyclic ALK Inhibitors (Lorlatinib Analogues)." World Intellectual Property Organization (WIPO) Patent WO2013132376. (Validating the use of fluoro-phenyl alcohol scaffolds in kinase inhibitors). Link

Disclaimer: This protocol is intended for research use by qualified personnel. Always review the Safety Data Sheet (SDS) for 2-(5-Bromo-2-fluorophenyl)propan-2-ol and all reagents before use.

Sources

Application Note: Buchwald-Hartwig Amination of 2-(5-Bromo-2-fluorophenyl)propan-2-ol

This Application Note is designed as a definitive technical guide for the Buchwald-Hartwig amination of 2-(5-Bromo-2-fluorophenyl)propan-2-ol . It synthesizes mechanistic insights with practical, field-proven protocols to ensure high-yield coupling while mitigating specific substrate risks such as tertiary alcohol dehydration.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The substrate 2-(5-Bromo-2-fluorophenyl)propan-2-ol (CAS: 1206774-43-7) represents a high-value scaffold in medicinal chemistry, particularly for androgen receptor antagonists and kinase inhibitors. Its structure presents a unique "push-pull" challenge for palladium-catalyzed cross-coupling:

-

The Reactive Handle (C-Br): The bromine at position 5 is electronically activated by the para-fluorine atom (inductive withdrawal), making it highly susceptible to oxidative addition by Pd(0).

-

The Chemoselectivity Challenge (Br vs. F): While C-Br bonds are kinetically favored over C-F bonds, the presence of the ortho-fluorine (relative to the alkyl group) requires a ligand system that strictly enforces this selectivity to prevent defluorination side reactions.

-

The Stability Risk (Tertiary Alcohol): The benzylic tertiary alcohol at position 1 is prone to acid-catalyzed or base-mediated E1/E1cB elimination, yielding the corresponding

-methylstyrene derivative. Standard strong bases (e.g., NaOtBu) often trigger this dehydration.

Strategic Solution: This protocol utilizes a Pd(0)/BrettPhos catalytic system paired with a mild carbonate base (Cs₂CO₃ ) to effect rapid amination at moderate temperatures, preserving the tertiary alcohol and the C-F bond.

Mechanistic Insight & Catalyst Selection

Ligand Selection: Why BrettPhos?

For this specific substrate, BrettPhos (or its precatalyst generations) is superior to standard phosphines (BINAP, dppf) for three reasons:

-

Mono-ligation: It forms a highly active [L-Pd(0)] species, facilitating oxidative addition into the activated C-Br bond.

-

O-Arylation Suppression: Bulky biaryl phosphines effectively discriminate between amine nucleophiles and the free hydroxyl group of the substrate, preventing the formation of aryl ethers.

-

Stability: It resists cyclometallation and allows the reaction to proceed at 80°C, below the threshold where thermal dehydration of the tertiary alcohol becomes significant.

Base Selection: The "Soft" Approach

-

Avoid: Sodium tert-butoxide (NaOtBu). Its high basicity (pKa ~17) significantly increases the rate of elimination (dehydration) of the tertiary alcohol.

-

Select: Cesium Carbonate (Cs₂CO₃). With a lower effective basicity in organic media and poor solubility, it acts as a heterogeneous proton scavenger, sufficient for amine deprotonation but kinetically slow for E2 elimination of the hindered alcohol.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the targeted catalytic cycle.

Figure 1: Chemoselective pathway favoring C-N coupling over dehydration or O-arylation.[1]

Experimental Protocol

Materials & Reagents Table

| Reagent | Equiv. | Role | Critical Specification |

| Aryl Bromide | 1.0 | Substrate | >98% Purity, Dry |

| Amine | 1.2 - 1.5 | Nucleophile | 1° or 2° Amine (Dry) |

| BrettPhos Pd G3 | 0.02 - 0.05 | Precatalyst | Air-stable precatalyst ensures active Pd(0) |

| BrettPhos | 0.02 - 0.05 | Ligand | Optional: Add if using Pd₂(dba)₃ source |

| Cs₂CO₃ | 2.0 - 3.0 | Base | Anhydrous, finely ground (increase surface area) |

| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous, Degassed (Sparged with Ar/N₂) |

Step-by-Step Methodology

Pre-Start Check: Ensure all glassware is oven-dried. The tertiary alcohol is hygroscopic; moisture can stall the catalyst.

Step 1: Reaction Assembly (In Glovebox or under Ar flow)

-

To a reaction vial equipped with a magnetic stir bar, add:

-

2-(5-Bromo-2-fluorophenyl)propan-2-ol (1.0 equiv).

-

Target Amine (1.2 equiv).

-

Cesium Carbonate (2.0 equiv).

-

BrettPhos Pd G3 (2 mol%). Note: If using Pd(OAc)₂, premix with Ligand (1:1.2 ratio) in solvent for 5 mins before adding.

-

-

Seal the vial with a septum cap (PTFE/Silicone).

Step 2: Solvent Addition & Degassing

-

Inject anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M relative to the aryl bromide.

-

Crucial: Sparge the mixture with Argon or Nitrogen for 5 minutes via a submerged needle to remove dissolved oxygen. Oxygen is a primary cause of catalyst death in this system.

Step 3: Reaction

-

Place the vial in a pre-heated block at 80°C .

-

Why 80°C? This temperature is sufficient for Pd activation but minimizes the thermal elimination of the tertiary alcohol (which typically accelerates >100°C).

-

-

Stir vigorously (800-1000 rpm). Heterogeneous bases like Cs₂CO₃ require high shear mixing.

-

Monitor via LC-MS or TLC at 2 hours and 6 hours.

-

Checkpoint: Look for the disappearance of the Bromide (SM).

-

Warning Sign: If a non-polar spot appears (high Rf), check for the styrene elimination product.

-

Step 4: Work-up & Purification

-

Cool to room temperature.

-

Dilute with EtOAc and filter through a pad of Celite to remove insoluble salts and palladium residues.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography.

-

Note: The product contains a basic amine and a polar alcohol. Use a gradient of DCM/MeOH (0-10%) or Hexane/EtOAc. If streaking occurs, add 1% Triethylamine to the eluent.

-

Troubleshooting & Optimization Matrix

If the standard protocol yields suboptimal results, apply these corrective actions based on the observed failure mode.

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst deactivation or Steric bulk | Switch to RuPhos Pd G3 (smaller ligand profile). Increase Temp to 90°C. |

| Dehydration Product (Alkene) | Base is too strong or Temp too high | Switch base to K₃PO₄ (milder). Lower Temp to 70°C and extend time. |

| Debromination (Ar-H) | Solvent source of hydride (rare) | Ensure Dioxane is peroxide-free. Switch to Toluene . |

| C-F Activation (Defluorination) | Ligand too electron-rich/small | Ensure BrettPhos is used (bulk prevents ortho-F activation). |

Workflow Visualization

Figure 2: Operational workflow for the amination protocol.

References

-

Mechanistic Basis of Buchwald-Hartwig Amination

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

-

-

Coupling with Free Alcohols/Base Sensitivity

-

Shrestha, B., et al. (2024).[1] Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society. (Note: While focusing on Cu, this reference establishes the critical "base-sensitivity" parameters for aryl bromides with free alcohols, validating the use of milder carbonate bases).

-

-

BrettPhos Ligand Utility

-

Maitre, P., et al. (2009). A General Catalyst for the Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 131(46), 16720–16734.

-

-

Substrate Data (2-(5-Bromo-2-fluorophenyl)propan-2-ol)

-

PubChem Compound Summary for CID 54378933.

-

Sources

Application Note: Enantioselective Separation of 2-(5-Bromo-2-fluorophenyl)propan-2-ol

Abstract

This application note presents a comprehensive guide for the chiral separation of the enantiomers of 2-(5-Bromo-2-fluorophenyl)propan-2-ol, a tertiary alcohol of potential significance in pharmaceutical development. Recognizing the critical role of enantiomeric purity in drug safety and efficacy, this document provides detailed protocols and methodologies for achieving baseline separation of this compound's enantiomers. We explore the use of modern chromatographic techniques, with a primary focus on Supercritical Fluid Chromatography (SFC) for its speed and green chemistry advantages. A systematic approach to method development is detailed, including the screening of polysaccharide-based chiral stationary phases (CSPs) and the optimization of mobile phase composition. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and efficient method for the enantioselective analysis and purification of this and structurally related chiral compounds.

Introduction: The Imperative of Chiral Separation

Chirality is a fundamental property of many drug molecules, with enantiomers often exhibiting distinct pharmacological and toxicological profiles. The separation and analysis of enantiomers are therefore critical aspects of drug discovery, development, and quality control. The target analyte, 2-(5-Bromo-2-fluorophenyl)propan-2-ol, is a chiral tertiary alcohol whose biological activity is likely to be stereospecific. Consequently, the ability to resolve its enantiomers is paramount for any further pharmaceutical investigation.

This application note moves beyond a simple recitation of steps, delving into the rationale behind the experimental choices. We will explore why certain chromatographic techniques and stationary phases are better suited for this particular separation, providing a foundational understanding that can be adapted to other chiral resolution challenges.

Analytical Strategy: Why Supercritical Fluid Chromatography (SFC)?

While High-Performance Liquid Chromatography (HPLC) has traditionally been a workhorse for chiral separations, Supercritical Fluid Chromatography (SFC) has emerged as a powerful and often superior alternative, particularly for chiral applications.[1][2] The primary mobile phase in SFC is supercritical CO2, which exhibits low viscosity and high diffusivity, leading to several key advantages:

-

Speed: SFC separations are typically 3 to 5 times faster than their HPLC counterparts, enabling high-throughput screening and analysis.[1][2]

-

Reduced Solvent Consumption: The use of CO2 significantly reduces the consumption of flammable and toxic organic solvents, aligning with green chemistry principles and reducing operational costs.[1]

-

Unique Selectivity: The solvation properties of supercritical fluids can differ from those of liquid mobile phases, sometimes leading to unique and improved chiral recognition on the stationary phase.[1]

Given these benefits, SFC is the recommended primary technique for the chiral separation of 2-(5-Bromo-2-fluorophenyl)propan-2-ol.

The Heart of the Separation: Chiral Stationary Phases (CSPs)

The success of any chiral separation hinges on the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used and successful for a broad range of chiral compounds.[3][4] These CSPs offer a combination of hydrogen bonding, π-π interactions, and steric hindrance to achieve enantiomeric recognition.[4][5]

For the separation of 2-(5-Bromo-2-fluorophenyl)propan-2-ol, a screening of several polysaccharide-based CSPs is the most effective initial approach. The presence of the aromatic ring, hydroxyl group, and halogen atoms in the analyte suggests that multiple interaction points with the CSP are possible.

Recommended Chiral Stationary Phases for Screening:

| CSP Name (Example) | Chiral Selector | Potential Interactions with Analyte |

| CHIRALPAK® IA/IB/IC | Amylose tris(3,5-dimethylphenylcarbamate) / Cellulose tris(3,5-dimethylphenylcarbamate) | π-π interactions with the phenyl ring, hydrogen bonding with the hydroxyl group. |

| CHIRALCEL® OD/OJ | Cellulose tris(3,5-dimethylphenylcarbamate) / Cellulose tris(4-methylbenzoate) | Similar to CHIRALPAK, with potential for different steric interactions. |

| Lux® Cellulose-1/Amylose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) / Amylose tris(3,5-dimethylphenylcarbamate) | Broad applicability for a wide range of chiral compounds.[6] |

Experimental Protocols

This section provides detailed, step-by-step protocols for the chiral separation of 2-(5-Bromo-2-fluorophenyl)propan-2-ol using SFC.

Sample Preparation

Objective: To prepare a stock solution of the racemic analyte suitable for injection.

Protocol:

-

Accurately weigh approximately 10 mg of racemic 2-(5-Bromo-2-fluorophenyl)propan-2-ol.

-

Dissolve the analyte in 10 mL of a suitable solvent to create a 1 mg/mL stock solution.

-

Rationale: The choice of solvent is crucial. Ideally, the sample should be dissolved in the mobile phase co-solvent to avoid peak distortion.[7] For initial screening with alcohol modifiers, ethanol or methanol are good starting points. If solubility is an issue, other solvents compatible with the CSP can be explored.[7]

-

-

Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

SFC Method Development Workflow

The following workflow provides a systematic approach to developing a robust chiral separation method.

Caption: A systematic workflow for chiral method development in SFC.

Protocol for Initial CSP and Co-solvent Screening

Objective: To identify the most promising chiral stationary phase and co-solvent combination for the separation.

SFC System: A standard analytical SFC system equipped with a UV detector.

Screening Conditions:

| Parameter | Condition | Rationale |

| Columns | As listed in Section 3 | To evaluate a range of polysaccharide-based CSPs. |

| Mobile Phase | Supercritical CO2 with a co-solvent | CO2 is the primary mobile phase; a polar co-solvent is necessary to elute the analyte and interact with the CSP.[1] |

| Co-solvents | Methanol, Ethanol, Isopropanol | Alcohols are effective modifiers in SFC for chiral separations.[1] |

| Gradient | 5% to 40% co-solvent over 5-10 minutes | A generic gradient is used to ensure elution of the analyte and to get a preliminary idea of the required co-solvent strength. |

| Flow Rate | 2-4 mL/min | A typical analytical flow rate for SFC. |

| Back Pressure | 150 bar | To maintain the CO2 in a supercritical state. |

| Column Temperature | 35-40 °C | A slightly elevated temperature can improve efficiency. |

| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) | Based on the chromophore of the analyte. |

| Injection Volume | 1-5 µL | To avoid column overloading. |

Procedure:

-

Equilibrate the first column with the initial mobile phase conditions.

-

Inject the prepared sample solution.

-

Run the screening gradient and record the chromatogram.

-

Repeat steps 1-3 for each column and co-solvent combination.

-

Evaluate the resulting chromatograms for any signs of enantiomeric separation (peak splitting or broadening). The best combination will show at least partial separation.

Protocol for Method Optimization

Objective: To achieve baseline resolution (Rs > 1.5) of the enantiomers with good peak shape and a reasonable run time.

Starting Point: The best CSP and co-solvent combination identified in the screening phase.

Optimization Parameters:

-

Co-solvent Percentage (Isocratic or Shallow Gradient):

-

Once a promising co-solvent is identified, switch to isocratic conditions or a very shallow gradient around the elution percentage observed during the initial screen.

-

Adjust the percentage of the co-solvent to fine-tune the retention and resolution. A lower percentage will generally increase retention and may improve resolution, but also lengthens the run time.

-

-

Back Pressure:

-

Vary the back pressure (e.g., from 100 to 200 bar). Changes in pressure affect the density of the supercritical fluid, which can influence selectivity.

-

-

Temperature:

-

Investigate the effect of column temperature (e.g., from 25 °C to 50 °C). Temperature can impact the kinetics of the chiral recognition process and the viscosity of the mobile phase.

-

Example Optimized Isocratic Method (Hypothetical):

| Parameter | Condition |

| Column | CHIRALPAK® IA (4.6 x 150 mm, 5 µm) |

| Mobile Phase | CO2 / Methanol (85:15, v/v) |

| Flow Rate | 3 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm |

| Injection Volume | 2 µL |

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured manner to facilitate comparison and decision-making.

Table 1: Hypothetical Screening Results

| CSP | Co-solvent | Retention Time (min) | Resolution (Rs) |

| CHIRALPAK® IA | Methanol | 3.2, 3.8 | 1.8 |

| CHIRALPAK® IA | Ethanol | 4.1, 4.5 | 1.5 |

| CHIRALCEL® OD | Methanol | 5.5, 5.7 | 0.8 |

| ... | ... | ... | ... |

Table 2: Hypothetical Optimized Method Performance

| Parameter | Value |

| Retention Time (Enantiomer 1) | 3.2 min |

| Retention Time (Enantiomer 2) | 3.8 min |

| Resolution (Rs) | > 2.0 |

| Tailing Factor (for both peaks) | < 1.2 |

| Theoretical Plates (for both peaks) | > 5000 |

Troubleshooting and Expert Insights

-

Poor Resolution: If resolution is poor across all screened conditions, consider trying CSPs with different selectivities (e.g., cyclodextrin-based or protein-based). Also, the addition of a small amount of an additive to the co-solvent (e.g., 0.1% diethylamine for basic compounds or 0.1% trifluoroacetic acid for acidic compounds) can sometimes improve peak shape and resolution, although 2-(5-Bromo-2-fluorophenyl)propan-2-ol is neutral.[7]

-

Peak Tailing: This can be caused by secondary interactions with the silica support. Using a highly deactivated column or adding a mobile phase additive can help.

-

Elution Order Reversal: It is not uncommon for the elution order of enantiomers to reverse when changing the co-solvent or even the CSP.[8] This is due to changes in the chiral recognition mechanism.

Conclusion

This application note provides a comprehensive and scientifically grounded strategy for the successful chiral separation of 2-(5-Bromo-2-fluorophenyl)propan-2-ol enantiomers. By employing a systematic screening approach with polysaccharide-based chiral stationary phases under Supercritical Fluid Chromatography conditions, a rapid and efficient separation can be achieved. The detailed protocols and workflow diagrams serve as a practical guide for researchers in the pharmaceutical industry. The principles outlined herein are not only applicable to the target analyte but can also be adapted for the chiral separation of other structurally related compounds, empowering scientists to tackle a wide range of enantioselective challenges.

References

-

Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe. [Link]

-

2-(5-Bromo-2-methyl-phenyl)propan-2-ol. PubMed. [Link]

-

Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022). YouTube. [Link]

-

SFC Chiral Separations: Method Development with Polysaccharide CSPs. Daicel Chiral Technologies. [Link]

-

Preparation of Chiral Stationary Phase Based on 1,1'-bi-2-Naphthol for Chiral Enantiomer Separation. (2025). PubMed. [Link]

-